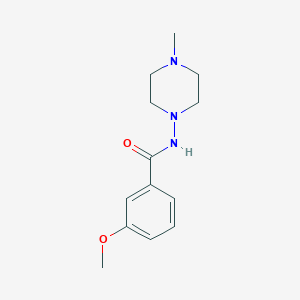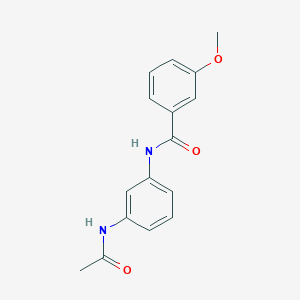
N-(3-Acetamidophenyl)-3-methoxy-benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Acetamidophenyl)-3-methoxy-benzamide, also known as APMA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating different biological processes. In
Mecanismo De Acción
The mechanism of action of N-(3-Acetamidophenyl)-3-methoxy-benzamide involves its ability to bind to the active site of enzymes and inhibit their activity. In the case of COX-2, N-(3-Acetamidophenyl)-3-methoxy-benzamide binds to the enzyme's active site and prevents it from converting arachidonic acid into prostaglandins. This inhibition leads to a reduction in inflammation and pain.
In the case of cancer cells, N-(3-Acetamidophenyl)-3-methoxy-benzamide induces apoptosis by activating the caspase-3 enzyme. This activation leads to the cleavage of various proteins involved in the apoptotic pathway, ultimately resulting in cell death.
Efectos Bioquímicos Y Fisiológicos
N-(3-Acetamidophenyl)-3-methoxy-benzamide has a wide range of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer properties. Its ability to inhibit the activity of COX-2 leads to a reduction in inflammation and pain. In addition, its ability to induce apoptosis in cancer cells makes it a potential therapeutic agent for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(3-Acetamidophenyl)-3-methoxy-benzamide in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the role of these enzymes in various biological processes. However, one limitation of N-(3-Acetamidophenyl)-3-methoxy-benzamide is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving N-(3-Acetamidophenyl)-3-methoxy-benzamide. One area of interest is the development of new analogs of N-(3-Acetamidophenyl)-3-methoxy-benzamide with improved potency and selectivity. Another area of interest is the study of the molecular mechanisms of N-(3-Acetamidophenyl)-3-methoxy-benzamide's anti-cancer properties, which could lead to the development of new cancer therapies. Finally, the use of N-(3-Acetamidophenyl)-3-methoxy-benzamide in the study of other biological processes, such as neurodegeneration and cardiovascular disease, could provide valuable insights into these complex diseases.
Métodos De Síntesis
The synthesis of N-(3-Acetamidophenyl)-3-methoxy-benzamide involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. This intermediate is then reacted with N-(3-acetamidophenyl)amine in the presence of triethylamine to yield N-(3-Acetamidophenyl)-3-methoxy-benzamide. The purity of the final product can be improved through recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
N-(3-Acetamidophenyl)-3-methoxy-benzamide has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. For example, it has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. This inhibition can be useful in studying the role of COX-2 in various biological processes, such as inflammation and pain.
In addition, N-(3-Acetamidophenyl)-3-methoxy-benzamide has also been used in the study of the molecular mechanisms of cancer. It has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This effect may be due to its ability to activate the caspase-3 enzyme, which is involved in the apoptotic pathway.
Propiedades
Número CAS |
5553-74-2 |
|---|---|
Nombre del producto |
N-(3-Acetamidophenyl)-3-methoxy-benzamide |
Fórmula molecular |
C16H16N2O3 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
N-(3-acetamidophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-13-6-4-7-14(10-13)18-16(20)12-5-3-8-15(9-12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
MGHQMJCQZTVVCT-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
SMILES canónico |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
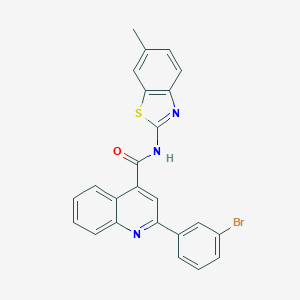
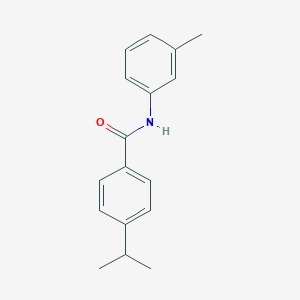
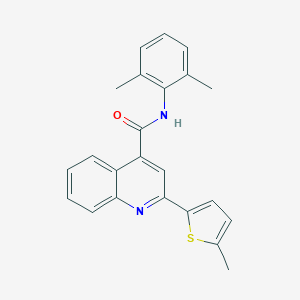
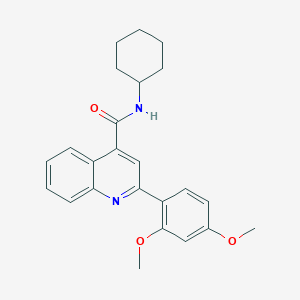
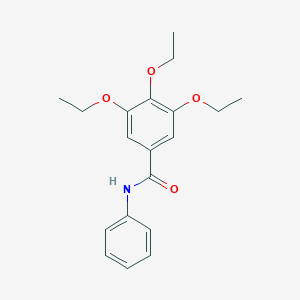
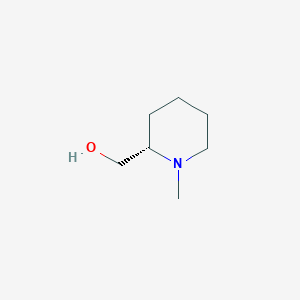


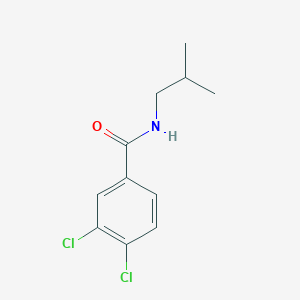
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
